4-(Difluoromethoxy)-2-iodoaniline

Description

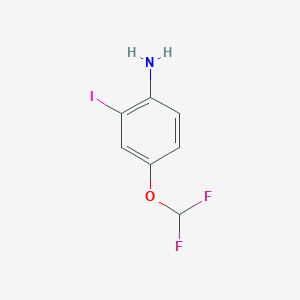

4-(Difluoromethoxy)-2-iodoaniline is a halogenated aniline derivative featuring a difluoromethoxy (-OCF₂H) group at the para position and an iodine atom at the ortho position relative to the amine group. This compound is hypothesized to serve as a versatile intermediate in pharmaceutical and agrochemical synthesis, similar to its analogs .

Properties

IUPAC Name |

4-(difluoromethoxy)-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2INO/c8-7(9)12-4-1-2-6(11)5(10)3-4/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANXLQMSTQEZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Difluoromethoxy)-2-iodoaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(Difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods

For industrial production, the process is optimized for high yield, low cost, and minimal environmental impact. The described method is suitable for large-scale production due to its efficiency and the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-iodoaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, as seen in its synthesis.

Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrazine and ferric oxide are used as reducing agents.

Substitution: Reagents such as sodium iodide and copper catalysts are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-(Difluoromethoxy)-2-iodoaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-iodoaniline involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s lipophilicity and hydrogen-bonding capabilities, affecting its interaction with enzymes and receptors. The iodine atom can participate in halogen bonding, further modulating the compound’s biological activity .

Comparison with Similar Compounds

4-Fluoro-2-iodoaniline (CAS 61272-76-2)

- Structural Differences : Replaces the difluoromethoxy group with a single fluorine atom.

- Reactivity : The fluorine atom is less sterically bulky and electron-withdrawing than the difluoromethoxy group, making 4-Fluoro-2-iodoaniline more reactive in Suzuki-Miyaura couplings and amination reactions .

- Applications : Widely used in synthesizing bioactive molecules and advanced materials due to its balanced halogen reactivity .

- Physical Properties: Property 4-Fluoro-2-iodoaniline 4-(Difluoromethoxy)-2-iodoaniline (Inferred) Molecular Formula C₆H₅FIN C₇H₆F₂INO Molecular Weight 253.01 g/mol ~313.03 g/mol Key Substituents -F (para), -I (ortho) -OCF₂H (para), -I (ortho) Purity ≥95% Likely similar (based on analogs)

4-(Difluoromethoxy)aniline (CAS 22236-10-8)

- Structural Differences : Lacks the iodine atom at the ortho position.

- Reactivity : The absence of iodine limits its utility in cross-coupling reactions but makes it suitable for electrophilic substitutions at the aromatic ring.

- Applications : A precursor in synthesizing proton pump inhibitors like Pantoprazole sodium .

- Key Insight : Introducing iodine (as in this compound) would enable additional functionalization pathways, such as Ullmann or Buchwald-Hartwig couplings .

N-{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}-2-iodoaniline

- Structural Differences : Incorporates a benzyl group with methoxy and difluoromethoxy substituents, increasing steric hindrance.

- Reactivity : The bulky benzyl group may reduce reaction rates in planar transition metal-catalyzed processes compared to this compound .

- Applications : Used in complex pharmaceutical intermediates, as seen in European Patent EP 4374877A2 for kinase inhibitors .

4-(Difluoromethoxy)-3-iodobenzoic Acid (CAS 1131588-14-1)

- Structural Differences : Features a carboxylic acid group instead of an amine.

- Reactivity : The carboxylic acid enables salt formation or esterification, diverging from the amine-directed reactivity of this compound.

- Applications : Used in metal-organic frameworks or as a ligand in catalysis .

Key Research Findings and Trends

Halogen Synergy : Compounds with both fluorine/fluorinated groups and iodine (e.g., this compound) exhibit enhanced utility in drug discovery due to improved metabolic stability and binding affinity .

Synthetic Flexibility: The iodine atom in ortho position allows regioselective functionalization, a critical advantage over non-iodinated analogs .

Biological Activity

Overview of 4-(Difluoromethoxy)-2-iodoaniline

This compound is a chemical compound that belongs to the class of anilines, which are characterized by the presence of an amino group attached to a benzene ring. The addition of difluoromethoxy and iodine substituents can significantly influence its chemical properties and biological activities.

Chemical Structure and Properties

- Molecular Formula : C7H6F2I N

- Molecular Weight : Approximately 251.03 g/mol

- Canonical SMILES :

C1=CC(=C(C=C1N)F)OC(F)F

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethoxy group may enhance lipophilicity, allowing for better membrane penetration, while the iodine atom can facilitate interactions with halogen-bonding sites in proteins.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance:

- Case Study : A study on related aniline derivatives showed promising results in inhibiting cancer cell proliferation through apoptosis induction.

- Mechanism : These compounds often disrupt cellular signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

Anilines have been explored for their antimicrobial potential. The presence of halogen atoms (like iodine) can enhance the antimicrobial efficacy:

- Case Study : A series of studies demonstrated that halogenated anilines exhibited significant activity against Gram-positive and Gram-negative bacteria.

- Mechanism : This activity is often linked to the disruption of bacterial cell membranes or interference with metabolic pathways.

Data Table: Biological Activity Comparison

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Apoptosis induction, membrane disruption |

| 4-Iodoaniline | High | Moderate | Cell signaling disruption |

| 3-Fluoroaniline | Low | High | Membrane integrity interference |

Research Findings

- Antitumor Studies : In vitro studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that this compound may possess similar properties.

- Microbial Inhibition : Compounds structurally related to this aniline have been documented to exhibit broad-spectrum antimicrobial activity, making them candidates for further exploration in drug development.

- Toxicological Assessments : Preliminary assessments indicate that while some derivatives show efficacy, they also require careful evaluation for toxicity, particularly regarding their effects on human cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.